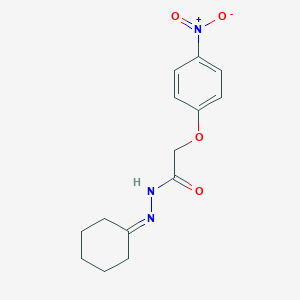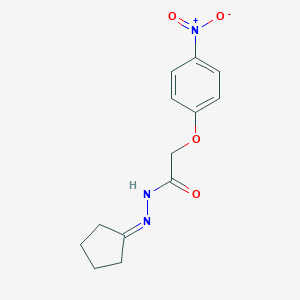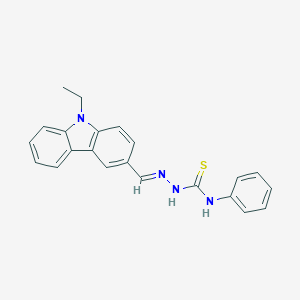
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole moiety linked to a hydrazinecarbothioamide group, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with N-phenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the carbazole or hydrazinecarbothioamide moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-[(9H-carbazol-3-yl)methylidene]-N-phenylhydrazinecarbothioamide: Lacks the ethyl group on the carbazole moiety, resulting in different chemical properties and reactivity.
(2E)-2-[(9-ethyl-9H-carbazol-3-yl)methylidene]-N-methylhydrazinecarbothioamide: Features a methyl group instead of a phenyl group on the hydrazinecarbothioamide moiety, altering its biological activity.
Uniqueness
9-ethyl-9H-carbazole-3-carbaldehyde N-phenylthiosemicarbazone is unique due to the presence of both the ethyl group on the carbazole moiety and the phenyl group on the hydrazinecarbothioamide moiety
Propiedades
Fórmula molecular |
C22H20N4S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C22H20N4S/c1-2-26-20-11-7-6-10-18(20)19-14-16(12-13-21(19)26)15-23-25-22(27)24-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H2,24,25,27)/b23-15+ |
Clave InChI |
LSMPQVMLMWPCQA-HZHRSRAPSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NNC(=S)NC3=CC=CC=C3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)
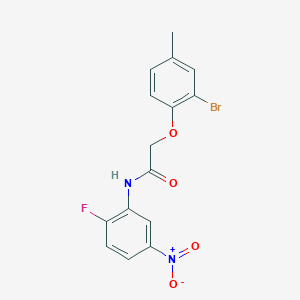

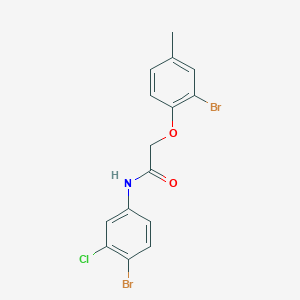
![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B322541.png)
![2-(2,4-dibromophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B322543.png)
![(6E)-4-nitro-6-[[4-[9-[4-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]fluoren-9-yl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B322544.png)
![2-(2,4-dibromophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B322547.png)
![N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B322548.png)
![N'-[(2,4-dibromophenoxy)acetyl]-2-iodobenzohydrazide](/img/structure/B322549.png)
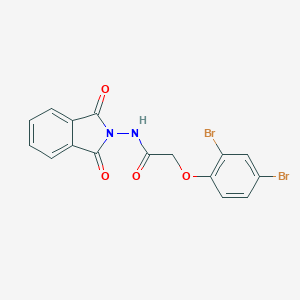
![N'-[(2,4-dibromophenoxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B322551.png)
